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Compound of Interest

Compound Name:
Ethanone, 1-(3-nitro-4-

propoxyphenyl)-

CAS No.: 54375-49-4

Cat. No.: B1315237

Get Quote

Abstract & Strategic Relevance
This Application Note details the optimized synthesis of 4-propoxy-3-nitroacetophenone via the

Williamson etherification of 4-hydroxy-3-nitroacetophenone with propyl bromide (1-

bromopropane).

The 3-nitro-4-alkoxyacetophenone scaffold is a critical intermediate in medicinal chemistry,

serving as a precursor for:

Leukotriene Receptor Antagonists: Key structural motif in the development of anti-asthmatic

agents (e.g., analogs of Pranlukast).

GPCR Ligands: The reduction of the nitro group to an amine allows for the construction of

complex heterocyclic systems.

Kinase Inhibitors: Used as a core fragment for structure-activity relationship (SAR) studies

involving ether chain length optimization.
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This protocol prioritizes process safety, yield maximization (>90%), and purification efficiency,

utilizing a self-validating experimental design suitable for both discovery and early-process

development.

Reaction Mechanism & Rationale
Mechanistic Pathway
The reaction proceeds via a classic

(Substitution Nucleophilic Bimolecular) mechanism.

Deprotonation: The weak base (

) deprotonates the phenol. The acidity of the phenolic proton is significantly enhanced by the
electron-withdrawing nitro (

) group at the ortho position and the acetyl (

) group at the para position, stabilizing the resulting phenoxide anion.

Nucleophilic Attack: The phenoxide anion acts as a nucleophile, attacking the

-carbon of propyl bromide.

Finkelstein Catalysis (Optional but Recommended): The addition of Potassium Iodide (KI)

converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the rate-

determining step.

Reaction Scheme (DOT Visualization)
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Figure 1: Mechanistic pathway for the Williamson etherification of 4-hydroxy-3-

nitroacetophenone.

Experimental Protocol
Materials & Reagents Table

Reagent MW ( g/mol ) Equiv.[1][2][3]
Amount (10
mmol Scale)

Role

4-Hydroxy-3-

nitroacetophenon

e

181.15 1.0 1.81 g Substrate

1-Bromopropane 123.00 1.5 1.36 mL (1.85 g) Electrophile

Potassium

Carbonate (

)

138.21 2.0 2.76 g Base

Potassium Iodide

(KI)
166.00 0.1 166 mg Catalyst

DMF

(Anhydrous)
- - 15 - 20 mL Solvent

Ethyl Acetate /

Hexanes
- - As needed

Extraction/Purific

ation

Step-by-Step Procedure
Step 1: Reaction Setup

Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Add 4-hydroxy-3-nitroacetophenone (1.81 g, 10 mmol) and anhydrous DMF (15 mL). Stir

until fully dissolved.
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Add Potassium Carbonate (2.76 g, 20 mmol). The mixture will likely turn bright yellow/orange

due to phenoxide formation.

Add Potassium Iodide (166 mg, 1 mmol).

Add 1-Bromopropane (1.36 mL, 15 mmol) dropwise via syringe.

Step 2: Reaction Execution

Heat the reaction mixture to 60–70°C in an oil bath.

Note: Do not exceed 80°C to minimize volatility loss of propyl bromide (bp ~71°C).

Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes).

Target: Disappearance of the starting phenol (

) and appearance of the less polar product (

).

Typical Time: 3–6 hours.

Step 3: Workup

Cool the mixture to room temperature.

Quench: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

Precipitation Check:

Scenario A (Solid): If a precipitate forms, filter the solid, wash with water (

mL), and dry under vacuum.

Scenario B (Oil): If the product oils out (common with propyl chains), extract with Ethyl

Acetate (

mL).
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Washing (for Extraction): Wash combined organic layers with water (

mL) to remove DMF, followed by brine (30 mL).

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

Recrystallization: If solid, recrystallize from Ethanol/Water (9:1).

Flash Chromatography: If oil or impure, purify via silica gel column (Gradient: 0-20% EtOAc

in Hexanes).

Workflow Diagram (DOT)
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Figure 2: Operational workflow for the synthesis and isolation.
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Characterization & Quality Control
Expected Analytical Data

Appearance: Pale yellow solid or viscous yellow oil.

NMR (400 MHz,

):

8.42 (d,

Hz, 1H, Ar-H2) – Deshielded by ortho-nitro and para-acetyl.

8.15 (dd,

Hz, 1H, Ar-H6).

7.15 (d,

Hz, 1H, Ar-H5) – Shielded by ortho-alkoxy.

4.15 (t,

Hz, 2H,

).

2.60 (s, 3H,

).

1.90 (m, 2H,

).

1.10 (t,

Hz, 3H,

).

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Conversion Propyl bromide evaporation.

Add an additional 0.5 eq of

propyl bromide; ensure

condenser is cold.

C-Alkylation
Solvent too non-polar or high

temp.

Strictly use DMF or Acetone;

keep temp <80°C.

Emulsion Residual DMF in organic layer.
Wash organic layer thoroughly

with water (3x) before brine.

Dark Color Oxidation of phenol/impurities.

Perform reaction under

Nitrogen atmosphere;

recrystallize with charcoal.

Safety & Handling (E-E-A-T)
Alkyl Bromides: 1-Bromopropane is a potential neurotoxin and reproductive toxin. Handle

only in a certified fume hood.

Nitro Compounds: While this specific acetophenone is stable, nitroaromatics can be

energetic. Avoid heating to dryness at high temperatures.

Waste: All aqueous washes containing DMF and bromide must be disposed of in

halogenated solvent waste containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Methyl-3-nitroacetophenone synthesis - chemicalbook [chemicalbook.com]

2. echemi.com [echemi.com]

3. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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